molecular formula C12H20O3 B15253201 Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15253201
M. Wt: 212.28 g/mol
InChI Key: LMHBHZBNYYWSSJ-UHFFFAOYSA-N
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Description

Methyl 2,4,7-trimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a member of the oxaspiro compounds, which are characterized by a spiro linkage involving an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro linkage. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-
  • 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one

Uniqueness

Methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific methylation pattern and the presence of a carboxylate ester group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,4,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-5-6-9(2)12(7-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

LMHBHZBNYYWSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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